

Early-Phase Clinical Trial Results for ATI-1777: A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-phase clinical trial results for ATI-1777, a topical Janus kinase (JAK) 1/3 inhibitor in development for the treatment of atopic dermatitis (AD). The information is compiled from publicly available clinical trial data, press releases, and scientific publications.

Introduction

ATI-1777 is a novel, topical "soft" JAK 1/3 inhibitor designed to deliver localized therapeutic effects in the skin while minimizing systemic exposure.[1] This approach aims to reduce the risk of systemic side effects associated with oral JAK inhibitors. ATI-1777 is being developed by Aclaris Therapeutics and was generated from their proprietary KINect® drug discovery platform.[2]

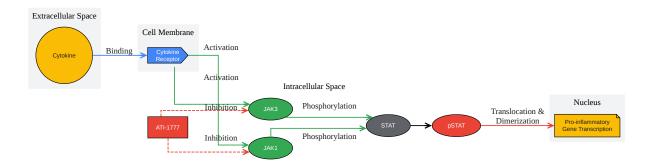
Mechanism of Action: JAK/STAT Signaling Pathway

Atopic dermatitis is a chronic inflammatory skin disease characterized by the overactivation of cytokine signaling pathways. The Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade downstream of many cytokine receptors implicated in the pathophysiology of AD.

ATI-1777 is a potent and selective inhibitor of JAK1 and JAK3.[1] By inhibiting these kinases, ATI-1777 blocks the phosphorylation and activation of STAT proteins, which in turn prevents



their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.



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Figure 1: Simplified JAK/STAT Signaling Pathway and ATI-1777 Mechanism of Action.

Clinical Development Program

ATI-1777 has undergone two key early-phase clinical trials in patients with atopic dermatitis: a Phase 2a study (ATI-1777-AD-201) and a Phase 2b study (ATI-1777-AD-202).

Phase 2a Clinical Trial (ATI-1777-AD-201)

This first-in-human, multicenter, randomized, double-blind, vehicle-controlled, parallel-group study evaluated the efficacy, safety, tolerability, and pharmacokinetics of ATI-1777 in adult patients with moderate to severe atopic dermatitis.

A total of 50 subjects were randomized in a 1:1 ratio to receive either ATI-1777 topical solution (2.0% w/w) or a vehicle solution, applied twice daily for 4 weeks, followed by a 2-week follow-up period without treatment. The primary efficacy endpoint was the percent change from



baseline in the modified Eczema Area and Severity Index (mEASI) score at week 4. The mEASI score excluded the evaluation of body areas that were not treated in the trial.



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Figure 2: Phase 2a Clinical Trial Workflow.

Efficacy: The trial met its primary endpoint, demonstrating a statistically significant reduction in the mEASI score from baseline at week 4 in the ATI-1777 group compared to the vehicle group.

Efficacy Endpoint	ATI-1777 (2.0% w/w) (n=23)	Vehicle (n=25)	p-value
Mean % Reduction in mEASI at Week 4	74.4%	41.4%	<0.001
Table 1: Primary Efficacy Results of the Phase 2a Clinical Trial.			

Positive trends were also observed in key secondary endpoints, including improvements in itch, the proportion of patients achieving at least a 50% reduction in mEASI (mEASI-50), and Investigator's Global Assessment (IGA) responder analysis.

Pharmacokinetics: A preliminary analysis of plasma samples from the ATI-1777 arm showed minimal systemic exposure. Over 86% of the plasma samples had concentrations below 1 ng/mL, and the mean drug levels were not greater than 5% of the half-maximal inhibitory concentration (IC50) of ATI-1777.

Safety: ATI-1777 was generally well-tolerated. Nine subjects in each arm reported treatmentemergent adverse events. No serious adverse events were reported. One subject in the ATI-1777 arm reported a treatment-related adverse event of application site pruritus.



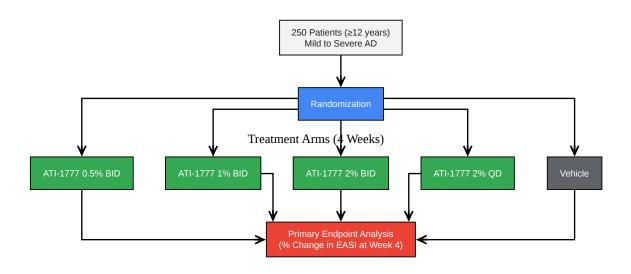
Phase 2b Clinical Trial (ATI-1777-AD-202)

This multicenter, randomized, double-blind, vehicle-controlled, parallel-group study was designed to further evaluate the efficacy, safety, tolerability, and pharmacokinetics of multiple concentrations of ATI-1777 in patients with mild to severe atopic dermatitis.[2][3]

The trial enrolled 250 patients, including adults and children as young as 12 years old.[3] Patients were randomized to receive one of the following treatments:

- ATI-1777 topical spray (0.5%, 1%, or 2%) applied twice daily
- ATI-1777 topical spray (2%) applied once daily
- Vehicle spray

The treatment duration was 4 weeks.[3] The primary efficacy endpoint was the percent change from baseline in the Eczema Area and Severity Index (EASI) score at week 4.[3]



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Figure 3: Phase 2b Clinical Trial Design.



Efficacy: The trial met its primary efficacy endpoint, with the twice-daily 2% ATI-1777 treatment group showing a statistically significant improvement in EASI scores compared to the vehicle group at week 4.[2]

Treatment Group	Mean % Reduction in EASI at Week 4	p-value vs. Vehicle	
ATI-1777 2% BID	69.7%	0.035	
Pooled Vehicle	58.7%	-	
Table 2: Primary Efficacy			
Results of the Phase 2b			
Clinical Trial (Intent-to-Treat			
Population).[2]			

The once-daily 2% ATI-1777 group also showed a trend towards significance.[2] In a per-protocol analysis, the twice-daily 2% ATI-1777 group demonstrated a 70.8% reduction in EASI compared to a 58.5% reduction in the vehicle group (p=0.025).[2] A post-hoc analysis of patients with moderate or severe AD at baseline also showed a significant reduction in EASI scores for both the twice-daily and once-daily 2% ATI-1777 groups.[2]

Pharmacokinetics: Pharmacokinetic analysis from the Phase 2b trial confirmed minimal systemic exposure to ATI-1777.[2] The mean steady-state trough drug levels at week 4 were 0.319 ng/mL, which represents 0.7% of the IC50 for JAK 1/3 inhibition in whole blood.[2] In total, 97% of plasma samples from dosed patients had concentrations below one-tenth of the IC50.[2]

Safety: ATI-1777 was well-tolerated in the Phase 2b trial.[2] No adverse events commonly associated with JAK inhibitors, such as serious infections, malignancies, major adverse cardiovascular events, or thrombosis, were observed.[4] The most common adverse events were nasopharyngitis and application site itch.[4]

Preclinical Development

Preclinical studies demonstrated that ATI-1777 selectively inhibits JAK1/3 with limited systemic exposure and no observed adverse effects.[1] A 28-day preclinical study conducted in



accordance with the FDA's Good Laboratory Practice for Nonclinical Laboratory Studies showed no adverse clinical observations or changes in clinical pathology parameters.[5] Pharmacokinetic analyses from a 7-day preclinical study showed that systemic exposure to ATI-1777 was unquantifiable at most time points.[5]

Conclusion

The early-phase clinical trial results for ATI-1777 support its potential as a safe and effective topical treatment for atopic dermatitis. The "soft" JAK 1/3 inhibitor design appears to successfully limit systemic exposure, a key differentiator from oral JAK inhibitors. The Phase 2a and 2b trials have demonstrated statistically significant efficacy in reducing the signs and symptoms of atopic dermatitis. Further clinical development is anticipated to confirm these promising findings in larger patient populations.

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